![molecular formula C6H7BrClNOS B13453197 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride](/img/structure/B13453197.png)
2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C6H6BrNOS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a bromine atom on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride typically involves the bromination of thiophene followed by the introduction of an amino group. One common method involves the reaction of 3-bromothiophene with ethyl chloroacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride: Scientific Applications
This compound is a chemical compound with the molecular formula C6H6BrNOS⋅HCl. It is a derivative of thiophene, characterized by an amino group and a bromine atom on the thiophene ring. This compound has garnered interest in scientific research for its applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions. The synthesis of this compound typically involves the bromination of thiophene, followed by the introduction of an amino group. A common method includes reacting 3-bromothiophene with ethyl chloroacetate in the presence of a base to form the corresponding ester, which is then hydrolyzed to yield the desired compound. Solvents like dichloromethane and catalysts like palladium are often used in the reaction conditions.
Biology
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of thiophene compounds, including this compound, exhibit promising antimicrobial activities. A study evaluated several thiophene derivatives against various bacterial strains, demonstrating significant growth inhibition, particularly against Gram-positive bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Amino-1-(3-bromothiophen-2-yl)ethanone HCl | Staphylococcus aureus | 50 µg/mL |
2-Amino-1-(3-bromothiophen-2-yl)ethanone HCl | Escherichia coli | 75 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Medicine
Ongoing research explores the potential of this compound as a pharmaceutical intermediate and its role in drug development. In vitro studies have shown that compounds similar to this one possess cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against KB, HepG2, A549, and MCF7 cell lines, revealing that certain modifications enhance their efficacy.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
KB | 10 | Induction of apoptosis through caspase activation |
HepG2 | 15 | Cell cycle arrest at G2/M phase |
A549 | 12 | Inhibition of proliferation |
These findings suggest that the compound could be further explored for its potential as an anticancer drug. The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. Studies suggest it may inhibit biofilm formation in pathogenic bacteria by disrupting pili formation, thereby reducing virulence, and its ability to modulate apoptotic pathways in cancer cells highlights its potential therapeutic applications.
Industry
This compound is used in producing specialty chemicals and materials, including polymers and dyes. Industrial production may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
- Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups, using nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Antimicrobial Activity
A study focused on the efficacy of thiophene derivatives against E. coli demonstrated that structural modifications could significantly enhance antibacterial potency, indicating a correlation between molecular structure and bioactivity.
Cytotoxicity Assessment
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(5-bromothiophen-2-yl)ethanone Hydrochloride: Similar in structure but with the bromine atom at a different position on the thiophene ring.
2-(2-bromothiophen-3-yl)ethan-1-amine Hydrochloride: Another thiophene derivative with different substitution patterns.
Uniqueness
2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-1-(3-bromothiophen-2-yl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-bromothiophene with appropriate amine precursors. The process can be optimized using various catalysts and solvents to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of thiophene compounds, including this compound, exhibit promising antimicrobial activities. A study evaluated several thiophene derivatives against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Amino-1-(3-bromothiophen-2-yl)ethanone HCl | Staphylococcus aureus | 50 µg/mL |
2-Amino-1-(3-bromothiophen-2-yl)ethanone HCl | Escherichia coli | 75 µg/mL |
These results indicate that the compound may serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against KB, HepG2, A549, and MCF7 cell lines, revealing that certain modifications enhance their efficacy.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
KB | 10 | Induction of apoptosis through caspase activation |
HepG2 | 15 | Cell cycle arrest at G2/M phase |
A549 | 12 | Inhibition of proliferation |
These findings suggest that the compound could be further explored for its potential as an anticancer drug .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may inhibit biofilm formation in pathogenic bacteria by disrupting pili formation, thereby reducing virulence . Additionally, its ability to modulate apoptotic pathways in cancer cells highlights its potential therapeutic applications.
Case Studies
- Antimicrobial Activity : A study focused on the efficacy of thiophene derivatives against E. coli demonstrated that structural modifications could significantly enhance antibacterial potency. The results indicated a correlation between molecular structure and bioactivity .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various thiophene derivatives on cancer cell lines. The study revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through specific molecular pathways .
Properties
Molecular Formula |
C6H7BrClNOS |
---|---|
Molecular Weight |
256.55 g/mol |
IUPAC Name |
2-amino-1-(3-bromothiophen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H6BrNOS.ClH/c7-4-1-2-10-6(4)5(9)3-8;/h1-2H,3,8H2;1H |
InChI Key |
XSYXBHBWPPGPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CN.Cl |
Origin of Product |
United States |
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